BL-8040

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Motixafortide, sold under the brand name Aphexda, is a medication primarily used for the treatment of multiple myeloma. It is a hematopoietic stem cell mobilizer and a C-X-C motif chemokine receptor 4 (CXCR4) antagonist . Motixafortide is administered via subcutaneous injection and has been approved for medical use in the United States since September 2023 .

科学研究应用

Motixafortide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Motixafortide is used to study the role of CXCR4 in cell signaling and migration.

作用机制

Target of Action

Motixafortide, also known as BL-8040 or 4F-benzoyl-TN14003, is a potent antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that plays a crucial role in chemotaxis and angiogenesis and is upregulated in several tumor cell types .

Mode of Action

Motixafortide binds with high affinity to CXCR4, thereby blocking the binding of CXCL12 to CXCR4 . This interaction inhibits the CXCL12 induced migration/invasion of small-cell lung cancer cells .

Biochemical Pathways

Motixafortide induces apoptosis in Acute Myeloid Leukemia (AML) blasts by down-regulating ERK , BCL-2 , MCL-1 , and cyclin-D1 via altered miR-15a/16-1 expression . These proteins and miRNAs are involved in cell survival, proliferation, and apoptosis pathways.

Pharmacokinetics

Motixafortide is orally bioavailable . The effective half-life of motixafortide in human plasma is approximately 2 hours . This suggests that the compound is rapidly absorbed and eliminated from the body.

Result of Action

Motixafortide has been shown to induce apoptosis in AML blasts . It also potently inhibits CXCL12 induced migration/invasion of small-cell lung cancer cells . This suggests that the compound has potential antineoplastic activity.

Action Environment

The action of Motixafortide can be influenced by environmental factors such as the presence of other molecules in the body. For instance, it has been shown to work in combination with filgrastim to mobilize hematopoietic stem cells prior to collection and autologous transplantation in multiple myeloma patients . .

生化分析

Biochemical Properties

BL-8040 binds to CXCR4 with high affinity, inhibiting its function . This interaction disrupts the CXCL12/CXCR4 signaling axis, which is critical for the retention and survival of certain cell types in the bone marrow . The inhibition of CXCR4 by this compound leads to the mobilization of these cells, including hematopoietic stem cells and progenitors, into the peripheral blood .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In acute myeloid leukemia (AML) blasts, treatment with this compound induced apoptosis, or programmed cell death . This was mediated by the upregulation of miR-15a/miR-16-1, resulting in the downregulation of target genes BCL-2, MCL-1, and cyclin-D1 . Additionally, this compound exposure led to the differentiation of AML cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CXCR4, which inhibits the receptor’s function and disrupts the CXCL12/CXCR4 signaling axis . This leads to changes in gene expression and the activation or inhibition of enzymes. For example, this compound treatment resulted in a marked suppression of Akt and Erk1/2 phosphorylation, suggesting that signaling through CXCR4 is a major source of PI3 kinase pathway activation in certain cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the mobilization of hematopoietic stem cells and progenitors by this compound was found to occur within a few hours post-treatment in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, a single administration of this compound at a high dose resulted in a robust mobilization and collection of CD34+ cells, which were obtained through a single apheresis .

Transport and Distribution

This compound is administered via subcutaneous injection . Following administration, it binds to CXCR4, inhibiting its function and disrupting the CXCL12/CXCR4 signaling axis . This leads to the mobilization of cells from the bone marrow to the peripheral blood .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as a CXCR4 antagonist, it is likely to interact with CXCR4 receptors located on the cell surface .

准备方法

Motixafortide is synthesized as a cyclic peptide. The preparation involves the solid-phase peptide synthesis method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . After the synthesis, the peptide is cyclized to form the final product. Industrial production methods involve large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound .

化学反应分析

Motixafortide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms present in its structure.

Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of smaller peptides and amino acids.

Substitution: Substitution reactions can occur at the aromatic rings present in the structure, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include smaller peptides, amino acids, and substituted derivatives of motixafortide .

相似化合物的比较

Motixafortide is similar to other CXCR4 antagonists such as plerixafor. it has shown superior efficacy in mobilizing hematopoietic stem cells compared to plerixafor . Other similar compounds include:

Plerixafor: Another CXCR4 antagonist used for stem cell mobilization.

AMD3100: A bicyclam molecule that also targets CXCR4.

BKT140: A peptide-based CXCR4 antagonist similar to motixafortide.

Motixafortide’s uniqueness lies in its cyclic peptide structure, which provides enhanced stability and efficacy compared to other linear peptides .

属性

Key on ui mechanism of action |

Motixafortide is an inhibitor of C-X-C Motif Chemokine Receptor 4 (CXCR4) that blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α)/C-X-C Motif Chemokine Ligand 12 (CXCL12). Both CXCR4 and SDF-1α play a role in the trafficking of hematopoietic stem cells to the bone marrow compartment, with CXCR4 helping to anchor stem cells to the marrow matrix (via SDF-1α or the induction of other adhesion molecules). The inhibition of CXCR4 thus results in elevations in circulating hematopoietic stem and progenitor cells into the peripheral circulation, facilitating their collection for the purposes of autologous transplantation. |

|---|---|

CAS 编号 |

664334-36-5 |

分子式 |

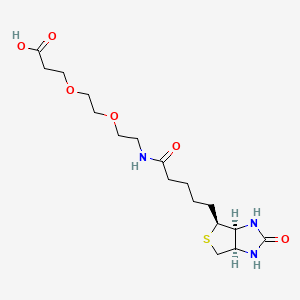

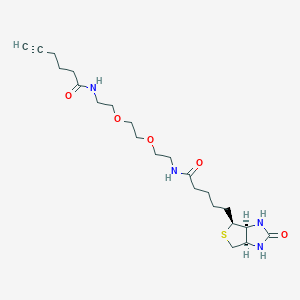

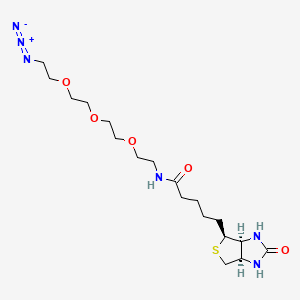

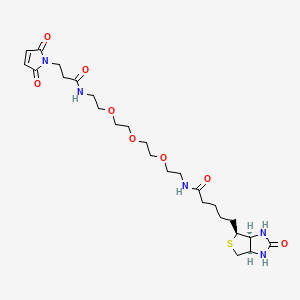

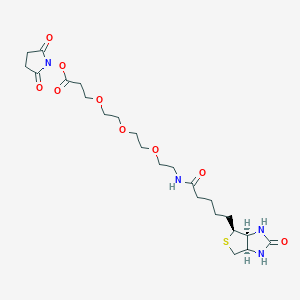

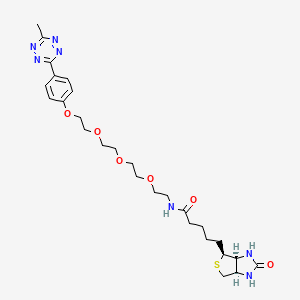

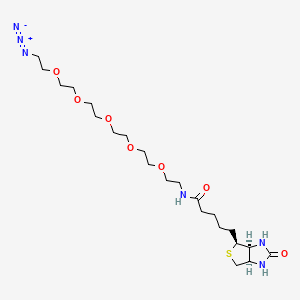

C97H144FN33O19S2 |

分子量 |

2159.5 g/mol |

IUPAC 名称 |

3,6-bis(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

InChI |

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150) |

InChI 键 |

JJVZSYKFCOBILL-UHFFFAOYSA-N |

SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |

手性 SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |

规范 SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016. |

产品来源 |

United States |

Q1: What is the primary molecular target of motixafortide?

A1: Motixafortide is a high-affinity antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does motixafortide affect the CXCR4 receptor?

A2: Motixafortide selectively binds to CXCR4, preventing the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This binding leads to sustained receptor occupancy and inhibits downstream CXCR4 signaling [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the key downstream effects of motixafortide's inhibition of CXCR4 signaling?

A3: Inhibition of CXCR4 signaling by motixafortide has several downstream effects, including:

- Mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood: This is a crucial mechanism for its use in HSC transplantation [, , , , , , , , , , , , , , ].

- Mobilization of leukemia cells from the bone marrow: This dislodges leukemia cells from their protective niche, making them more susceptible to chemotherapy [, , , , , , ].

- Induction of apoptosis in leukemia cells: Motixafortide can directly induce apoptosis in leukemia cells both in vitro and in vivo [, , , , , ].

- Terminal differentiation of leukemia cells: In preclinical models, motixafortide has shown the ability to induce terminal differentiation of leukemia cells [].

- Alteration of the tumor microenvironment (TME): Motixafortide can promote infiltration of effector T cells and decrease immunosuppressive cells within the TME, potentially enhancing anti-tumor immunity [, , , ].

- Induction of ferroptosis in T cell acute lymphoblastic leukemia (T-ALL) cells: Motixafortide can suppress glutathione (GSH) production, leading to oxidative stress and ferroptosis in T-ALL cells [].

- Impact on regulatory T cells (Treg) cells: Motixafortide can impair the infiltration, migration, viability, and differentiation of Tregs, potentially enhancing anti-tumor immunity [].

Q4: What is the molecular formula and weight of motixafortide?

A4: While the research papers don't explicitly state the molecular formula and weight of motixafortide, they mention it is a 14-residue cyclic synthetic peptide capped with an aromatic ring []. Further research beyond these papers is needed for precise structural information.

Q5: Is there any spectroscopic data available for motixafortide?

A5: The provided research articles don't include spectroscopic data for motixafortide. Specialized databases or further research might offer such information.

Q6: Does motixafortide exhibit any catalytic properties?

A6: Motixafortide primarily functions as a CXCR4 antagonist, directly binding to the receptor and inhibiting its activity. The research doesn't indicate any catalytic activities.

Q7: How has computational chemistry been used to study motixafortide?

A8: Unbiased all-atom molecular dynamics simulations have been used to characterize the motixafortide/CXCR4 complex, revealing how motixafortide interacts with the receptor and stabilizes its inactive state [].

Q8: How do structural modifications of motixafortide affect its activity?

A9: Computational studies highlight the importance of motixafortide's six cationic residues in establishing charge-charge interactions with acidic CXCR4 residues, and the role of its bulky chemical moieties in restricting conformations associated with receptor activation []. Further research on specific structural modifications and their impact on activity would be valuable.

Q9: What formulation strategies have been explored to improve motixafortide's stability, solubility, or bioavailability?

A10: While motixafortide is typically administered subcutaneously [, , , , , , , , ], specific formulation strategies to enhance its properties are not discussed in the research articles.

Q10: What is known about SHE regulations and compliance for motixafortide?

A10: The provided research papers focus on preclinical and clinical studies of motixafortide and do not discuss SHE regulations. Compliance and responsible practices would be addressed during its development and approval process.

Q11: What is the ADME profile of motixafortide?

A12: Motixafortide is rapidly absorbed after subcutaneous administration, reaching maximum plasma concentration within 0.25–1 hours. It exhibits high plasma protein binding (>99%) and a short half-life of 1–3 hours []. Specific details regarding metabolism and excretion are not discussed in the papers.

Q12: How does motixafortide's PK/PD profile relate to its efficacy?

A13: Despite its short half-life, motixafortide's high affinity for CXCR4 and slow dissociation rate translate into sustained receptor occupancy and a prolonged pharmacodynamic effect. This allows for rapid and robust mobilization of CD34+ cells for more than 24 hours after a single dose [].

Q13: What cell-based assays have been used to study motixafortide's activity?

A14: In vitro studies have assessed motixafortide's effect on cell viability, apoptosis, proliferation, migration, and differentiation in various leukemia cell lines and primary patient samples [, , , , , , , ].

Q14: What animal models have been used to study motixafortide?

A15: * Mouse models of acute myeloid leukemia (AML): Motixafortide has been investigated in mouse models of AML, demonstrating its ability to mobilize leukemia cells, enhance the anti-leukemic effects of chemotherapy, and induce apoptosis [, , , , , , ].* Human T-ALL xenotransplantation models: Motixafortide has been shown to be active as monotherapy against T-ALL in mice, leading to a significant reduction in tumor burden [].* Syngeneic AML model for intravital 2-photon microscopy (TPM): This model, employing cyan-fluorescent AML cells, allows for real-time visualization of motixafortide's effects on AML and immune cell dynamics in the bone marrow [].* KPC mouse PDAC model: This model demonstrated improved survival with the combination of motixafortide, anti-PD-1 therapy, and gemcitabine compared to single-agent gemcitabine or the dual combination of motixafortide and anti-PD-1 therapy [].

Q15: What are the key findings from clinical trials involving motixafortide?

A15: Motixafortide has been evaluated in several clinical trials, demonstrating promising results in:

- Relapsed/refractory AML: In combination with cytarabine, motixafortide improved the response rate in this patient population [, , ].

- Relapsed/refractory T-ALL: In combination with nelarabine, motixafortide showed encouraging complete remission rates [].

- HSC mobilization for allogeneic HCT: A single dose of motixafortide resulted in rapid and sustained mobilization of HSCs, enabling successful engraftment in transplant recipients [, , ].

- HSC mobilization for autologous stem cell transplantation in multiple myeloma: In the Phase 3 GENESIS trial, motixafortide combined with G-CSF significantly increased the proportion of patients mobilizing optimal numbers of CD34+ cells for transplantation compared to G-CSF alone, allowing for successful engraftment [, , ].

- Metastatic pancreatic cancer: In combination with pembrolizumab and chemotherapy, motixafortide showed signs of efficacy and was well tolerated [, , , ].

Q16: Are there any known mechanisms of resistance to motixafortide?

A16: The provided research papers do not specifically address resistance mechanisms to motixafortide. Further research is needed to understand the potential for resistance development.

Q17: Have any specific drug delivery strategies been investigated for motixafortide?

A17: The research focuses on subcutaneous administration of motixafortide. Targeted delivery approaches haven't been explicitly discussed in the provided papers.

Q18: Are there any known biomarkers associated with motixafortide efficacy?

A20: Research suggests that CXCR4 expression levels on leukemia cells may correlate with the efficacy of motixafortide [, ]. Further research on biomarkers predictive of response or potential adverse events is warranted.

Q19: How does motixafortide compare to other CXCR4 inhibitors?

A24: Motixafortide is distinguished by its high affinity for CXCR4, long receptor occupancy, and potent mobilization capacity compared to other CXCR4 inhibitors like AMD3100 (plerixafor) [, , , , , , , , ].

Q20: How has the research on motixafortide evolved over time?

A27: Initial studies focused on motixafortide's ability to mobilize HSCs for transplantation [, ]. Subsequent research expanded to investigate its potential as an anti-leukemic agent [, , , , , , , , , , ] and its role in modulating the TME in solid tumors [, , , ]. The successful completion of the Phase 3 GENESIS trial for HSC mobilization in multiple myeloma marks a significant milestone in its development [, ].

Q21: How has research on motixafortide fostered cross-disciplinary collaboration?

A28: The development and investigation of motixafortide have involved collaborations between researchers in fields such as oncology, hematology, immunology, and computational chemistry [, , , , , , , , , , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。